4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGPXKIVYCKEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride typically involves the bromination of 1,3-dimethyl-1H-pyrazole followed by the introduction of the carbonyl chloride group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent introduction of the carbonyl chloride group can be accomplished using reagents such as oxalyl chloride or thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or other derivatives.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and organometallic compounds can be used under mild to moderate conditions.
Addition Reactions: Nucleophiles such as alcohols, amines, and thiols can be used in the presence of a base or catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products such as 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.
Addition Reactions: Products such as 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Oxidation and Reduction Reactions: Products such as oxidized or reduced pyrazole derivatives.
Scientific Research Applications
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and carbonyl chloride groups can enhance its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | CAS Number | Molecular Formula | Key Substituents/Functional Groups | Similarity Index* |
|---|---|---|---|---|
| This compound | 119169-62-9 | C₆H₆BrClN₂O | 4-Br, 1/3-CH₃, 5-COCl | 1.00 (Reference) |
| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | 1328640-39-6 | C₇H₈BrN₂O₂ | 4-Br, 1-CH₃, 5-COOEt | 0.90 |
| 4-Bromo-1H-pyrazole-5-carboxylic acid | 1092683-57-2 | C₄H₃BrN₂O₂ | 4-Br, 5-COOH | 0.88 |
| 4-Bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride | Discontinued | C₅H₆BrClN₂O₂S | 4-Br, 1/5-CH₃, 3-SO₂Cl | N/A |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | C₆H₈N₂O₂ | 1/3-CH₃, 5-COOH | 0.76 |
| 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde | N/A | C₁₇H₁₂BrClN₂O | 5-CHO, 3-(4-BrC₆H₄), 1-(4-ClC₆H₄CH₂) | N/A |
*Similarity index based on molecular structure and functional groups (derived from ).
Key Observations:
Functional Group Reactivity :
- The carbonyl chloride group in the target compound enables rapid nucleophilic acyl substitution, making it more reactive than ester (e.g., Ethyl 4-bromo-1-methyl-pyrazole-5-carboxylate) or carboxylic acid derivatives .
- Sulfonyl chloride derivatives (e.g., 4-bromo-1,5-dimethyl-pyrazole-3-sulfonyl chloride) exhibit distinct reactivity, favoring sulfonamide formation but are less thermally stable .
Substituent Effects :
- Methyl groups at the 1- and 3-positions increase steric hindrance, reducing unwanted side reactions compared to unmethylated analogs like 4-bromo-1H-pyrazole-5-carboxylic acid .
- Bromine at the 4-position enhances electron-withdrawing effects, facilitating electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions .
Applications :
- The target compound is favored in peptide coupling and polymer synthesis due to its high reactivity.
- Carboxylic acid derivatives (e.g., 1,3-dimethyl-pyrazole-5-carboxylic acid) are used as ligands or intermediates in metal-organic frameworks .
- Aldehyde derivatives (e.g., 3-(4-bromophenyl)-1-(4-chlorobenzyl)-pyrazole-5-carbaldehyde) are explored for antimicrobial activity .
Table 2: Physical Property Comparison
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|
| This compound | 237.48 | 305.4 | 138.5 |
| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | 257.07 | ~300 (estimated) | >100 (estimated) |
| 4-Bromo-1H-pyrazole-5-carboxylic acid | 205.99 | Decomposes | N/A |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 140.14 | 280–285 | 125 |
Key Observations:
Biological Activity
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a pyrazole ring with bromine and carbonyl chloride substitutions, making it a valuable building block in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula: C6H6BrClN2O
- Molecular Weight: 221.48 g/mol
- CAS Number: 119169-62-9
This compound primarily acts as an inhibitor of liver alcohol dehydrogenase . This enzymatic inhibition suggests potential applications in conditions related to alcohol metabolism, such as alcoholism and liver diseases.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. Various studies have shown that compounds with similar structures can inhibit the growth of multiple cancer cell lines, including:
- Lung Cancer
- Breast Cancer (e.g., MDA-MB-231 cell line)
- Liver Cancer (e.g., HepG2 cell line)
In vitro assays demonstrated that these compounds can induce apoptosis and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar pyrazole derivatives have shown efficacy against various bacterial strains, indicating potential as a lead compound for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Case Studies and Research Findings
Synthesis and Applications
The synthesis of this compound typically involves bromination of 1,3-dimethylpyrazole followed by the introduction of the carbonyl chloride group using reagents like oxalyl chloride or thionyl chloride. Its applications extend beyond research into potential pharmaceutical development for anticancer agents and antimicrobial drugs.
Q & A
Basic Research Questions
Q. How can spectroscopic techniques validate the structural integrity of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride during synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the position of substituents. For example, -NMR can identify methyl groups (δ ~2.5 ppm for CH) and bromine-induced deshielding effects. Infrared (IR) spectroscopy verifies the carbonyl chloride moiety (C=O stretch ~1750–1820 cm) and C-Br bonds (~500–600 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : A typical route involves bromination of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF), followed by conversion to the acyl chloride via thionyl chloride (SOCl). Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-bromination or decomposition. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is essential .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Due to its reactivity (acyl chloride group), use a fume hood, nitrile gloves, and chemical-resistant PPE. Store under inert gas (argon) at –20°C to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Emergency eye washes and showers must be accessible .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction mechanisms involving this compound’s bromine and carbonyl chloride groups?
- Methodological Answer : Conflicting reactivity data (e.g., nucleophilic substitution vs. elimination) can be addressed using kinetic studies (e.g., monitoring by -NMR for fluorine-tagged analogs) and computational modeling (DFT calculations to map transition states). Isotopic labeling (e.g., -carbonyl) helps track reaction pathways. Comparative studies with analogs (e.g., 5-chloro derivatives) isolate electronic effects .
Q. What strategies optimize catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) for this compound?
- Methodological Answer : Pd(PPh) (5 mol%) with arylboronic acids in aqueous NaCO (microwave-assisted, 80°C) enhances coupling efficiency. Additives like tetrabutylammonium bromide (TBAB) improve solubility. Monitor regioselectivity via LC-MS and adjust ligand systems (e.g., XPhos) to suppress competing side reactions (e.g., debromination) .
Q. How does crystallographic data inform structural analysis of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals bond lengths (C-Br: ~1.89 Å; C=O: ~1.21 Å) and dihedral angles between pyrazole and substituents. Twinned data require careful scaling (HKL-5) and validation with R < 5%. Weak interactions (C–H···O) and packing motifs (π-stacking) guide material design .
Q. What methodologies assess the compound’s degradation under physiological conditions?
- Methodological Answer : Simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) incubations (37°C, 24h) followed by LC-MS/MS identify hydrolysis products (e.g., carboxylic acid). Stability studies under UV light (ICH Q1B guidelines) quantify photodegradation. Accelerated thermal stress (40–60°C) models shelf-life .
Cross-Disciplinary Applications
Q. How can computational tools predict biological targets for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against kinase or protease libraries identifies binding affinities. Pharmacophore modeling (Phase) aligns substituents with known inhibitors (e.g., COX-2). ADMET predictors (SwissADME) evaluate bioavailability and toxicity risks .
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
